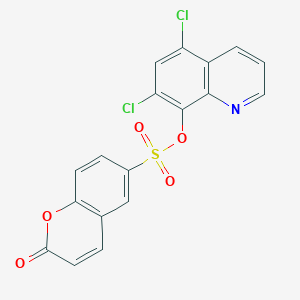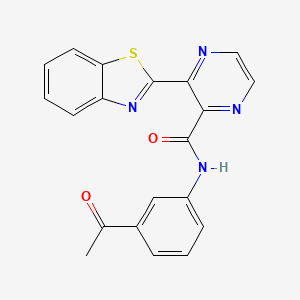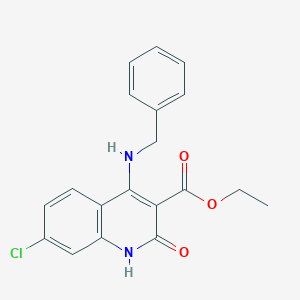![molecular formula C8H5BF3NO3 B3002312 [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2268800-99-1](/img/structure/B3002312.png)
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid” is a boronic acid derivative characterized by the presence of a cyano group and a trifluoromethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis and their role in the development of pharmaceuticals. The trifluoromethoxy group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of “this compound,” they do offer insights into related compounds. For instance, the synthesis of various phenylboronic acids typically involves lithiation or halogen-metal exchange reactions followed by treatment with a boron source, such as trimethyl borate, and subsequent hydrolysis . The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can affect the acidity and reactivity of the boronic acid, potentially requiring adjustments in the synthetic route .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by their substituents. The introduction of a trifluoromethoxy group can lead to variations in acidity and the formation of intramolecular hydrogen bonds, as observed in other trifluoromethoxy-substituted phenylboronic acids . The cyano group, being a strong electron-withdrawing group, may further impact the electronic structure and hydrogen bonding patterns within the molecule.
Chemical Reactions Analysis
Phenylboronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, which is a widely used method for forming carbon-carbon bonds . The presence of the cyano and trifluoromethoxy groups could modify the reactivity of the boronic acid in such reactions, potentially leading to selectivity or reactivity enhancements. Additionally, boronic acids can be involved in condensation reactions, as seen with other substituted phenylboronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The electron-withdrawing nature of the trifluoromethoxy and cyano groups is likely to increase the acidity of the boronic acid, as has been observed with other similar compounds . This could affect the solubility, stability, and reactivity of the compound. Moreover, the molecular and crystal structures, as determined by X-ray crystallography, would reveal details about the intermolecular interactions and the solid-state conformation of the molecule .
Aplicaciones Científicas De Investigación
Antibacterial Activity
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid and its isomers have been explored for their antibacterial potency. Studies have shown that these boronic acids exhibit significant antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus. The physicochemical, structural, antimicrobial, and spectroscopic properties of these compounds are well-documented, and their potential as antibacterial agents is notable (Adamczyk-Woźniak et al., 2021).
Optical Modulation and Saccharide Recognition
These boronic acids, particularly when grafted to polymers like polyethylene glycol, have been used for optical modulation in single-walled carbon nanotubes (SWNT). This application is crucial for saccharide recognition, as the boronic acids interact with saccharides, quenching the fluorescence of SWNT in response to saccharide binding. The structural variation in phenyl boronic acids, including 3-cyano-4-(trifluoromethoxy)phenyl boronic acid, influences their photoluminescence quantum yield, demonstrating a critical relationship between molecular structure and optical properties (Mu et al., 2012).
Catalysis and Organic Synthesis
In the field of organic synthesis, this compound and related compounds have been used as catalysts for various chemical reactions. For example, they have been utilized in metal-free hydroboration of imines, enantioselective aza-Michael additions, and in the reduction of secondary and tertiary N-phenyl amides. These applications highlight the versatility of these boronic acids in facilitating diverse chemical transformations under mild conditions (Yin et al., 2017; Hashimoto et al., 2015; Chadwick et al., 2014).
Fluorescence Probing and Sensing
The boronic acid derivatives have been used as effective fluorescence probes for ions like ferric and fluoride ions. Their structure allows for sequential "on-off-on"-type relay fluorescence behavior in response to these ions, making them valuable tools in bioimaging and environmental monitoring. This application is especially significant in the detection of ions in living cells and real water samples, demonstrating the practical utility of these compounds in sensing applications (Selvaraj et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
Its role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of compounds synthesized through this reaction .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a variety of biologically active molecules .
Propiedades
IUPAC Name |
[3-cyano-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWONMHGDQXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)
![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)



![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)
